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For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethylhexyl triazone, a highly effective and photostable UVB filter, is a key ingredient in

modern sunscreen formulations. Its large molecular structure and high absorption coefficient

contribute to its efficacy and safety profile, making it a subject of significant interest in cosmetic

science and dermatology. A thorough understanding of its chemical identity and purity is

paramount, necessitating comprehensive spectroscopic characterization. This technical guide

provides an in-depth overview of the core spectroscopic techniques used to characterize

Ethylhexyl triazone, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic

Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document details the principles of each technique, presents available spectral data, and

outlines standardized experimental protocols for researchers and drug development

professionals.

Introduction
Ethylhexyl triazone, chemically known as 2,4,6-Trianilino-(p-carbo-2'-ethylhexyl-1'-oxy)-1,3,5-

triazine, is a triazine-based organic compound renowned for its potent absorption of UVB

radiation.[1][2] Marketed under trade names such as Uvinul T 150, it is a cornerstone of high

Sun Protection Factor (SPF) and water-resistant sunscreen products due to its excellent

photostability and strong affinity for skin keratin.[1][3] The robust chemical structure and high
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molecular weight (823.07 g/mol ) of Ethylhexyl triazone limit its dermal penetration, enhancing

its safety profile for topical applications.[4]

The precise identification and quantification of Ethylhexyl triazone in raw materials and

finished cosmetic formulations are critical for ensuring product quality, safety, and efficacy.

Spectroscopic methods provide the foundational data for structural elucidation and purity

assessment. This guide will systematically explore the key spectroscopic techniques for the

comprehensive characterization of this important UV filter.

Physicochemical Properties
A summary of the key physicochemical properties of Ethylhexyl triazone is presented in Table

1.

Property Value Reference(s)

Chemical Name

2,4,6-Trianilino-(p-carbo-2'-

ethylhexyl-1'-oxy)-1,3,5-

triazine

[1]

CAS Number 88122-99-0 [2]

Molecular Formula C₄₈H₆₆N₆O₆ [2]

Molecular Weight 823.07 g/mol [2]

Appearance White to off-white powder [1]

Solubility Oil-soluble [4]

Melting Point 128-132 °C [1]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing the UV-absorbing properties

of sunscreen agents. For Ethylhexyl triazone, this method confirms its efficacy as a UVB filter.

Spectral Data
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Ethylhexyl triazone exhibits a strong and broad absorption band in the UVB region of the

electromagnetic spectrum. The maximum absorption wavelength (λmax) is consistently

reported to be approximately 314 nm in various solvents, including ethanol.[1][3] This

absorption profile is responsible for its ability to protect the skin from the most harmful

wavelengths of UVB radiation.

Parameter Value Solvent Reference(s)

λmax ~314 nm Ethanol [1][3]

Specific Absorbance

(1%, 1cm)
Min. 1500 Not Specified [1]

Experimental Protocol
Objective: To determine the UV-Vis absorption spectrum and λmax of Ethylhexyl triazone.

Materials:

Ethylhexyl triazone standard (≥98% purity)

Spectroscopic grade ethanol

Quartz cuvettes (1 cm path length)

Calibrated UV-Vis spectrophotometer

Procedure:

Preparation of Stock Solution: Accurately weigh a small amount of Ethylhexyl triazone and

dissolve it in a known volume of spectroscopic grade ethanol to prepare a stock solution of a

specific concentration (e.g., 100 µg/mL).

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to

obtain concentrations within the linear range of the spectrophotometer (e.g., 1-10 µg/mL).

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the

wavelength range to scan from 200 nm to 400 nm.
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Blank Measurement: Fill a quartz cuvette with the spectroscopic grade ethanol to be used as

a blank. Place the cuvette in the spectrophotometer and record the baseline.

Sample Measurement: Rinse a quartz cuvette with the most dilute working solution and then

fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

Repeat the measurement for all working solutions, moving from the most dilute to the most

concentrated.

Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the recorded

spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic

molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and

¹³C NMR are essential for the unambiguous identification of Ethylhexyl triazone.

Spectral Data
While publicly available, detailed peak assignments for the ¹H and ¹³C NMR spectra of

Ethylhexyl triazone are limited. However, the expected chemical shifts can be predicted

based on its molecular structure.

¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous protons in

different chemical environments. Key regions would include:

Aromatic Protons: Signals in the range of 7.0-8.5 ppm, corresponding to the protons on the

benzene rings.

Amine Protons: A broad signal corresponding to the N-H protons.

Ethylhexyl Protons: A series of signals in the upfield region (0.8-4.5 ppm), including the

characteristic signals for the terminal methyl groups, the methylene chains, and the protons

on the carbon adjacent to the ester oxygen.

¹³C NMR: The carbon NMR spectrum will show a larger number of signals corresponding to the

unique carbon atoms in the molecule. Expected regions include:
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Carbonyl Carbons: A signal around 165-175 ppm for the ester carbonyl carbons.

Triazine and Aromatic Carbons: A cluster of signals in the range of 110-160 ppm.

Aliphatic Carbons: Signals in the upfield region (10-70 ppm) corresponding to the ethylhexyl

groups.

PubChem indicates the availability of a ¹³C NMR spectrum for Ethylhexyl triazone, acquired

on a Bruker AM-270 instrument.[2]

Experimental Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of Ethylhexyl triazone for structural

confirmation.

Materials:

Ethylhexyl triazone standard (≥98% purity)

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of Ethylhexyl triazone in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer

on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Set appropriate parameters, including the spectral width, number of scans, and relaxation

delay.
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Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the signals and reference the spectrum to the residual solvent peak or an

internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the appropriate spectral width and a sufficient number of scans to achieve a good

signal-to-noise ratio, as the natural abundance of ¹³C is low.

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Ethylhexyl triazone will show characteristic absorption bands for its key structural

features.

Spectral Data
The IR spectrum of Ethylhexyl triazone is expected to exhibit the following characteristic

absorption bands:

Wavenumber (cm⁻¹) Functional Group

~3300-3400 N-H stretching (secondary amine)

~2850-2960 C-H stretching (aliphatic)

~1710-1730 C=O stretching (ester)

~1500-1600
C=C and C=N stretching (aromatic rings and

triazine)

~1250-1300 C-O stretching (ester)

~1100-1200 C-N stretching
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PubChem indicates the availability of an FTIR spectrum of Ethylhexyl triazone obtained using

the KBr-pellet technique on a Bruker IFS 85 instrument.[2]

Experimental Protocol
Objective: To obtain an FT-IR spectrum of Ethylhexyl triazone to identify its functional groups.

Materials:

Ethylhexyl triazone standard (≥98% purity)

FT-IR grade potassium bromide (KBr)

Agate mortar and pestle

Pellet press

FT-IR spectrometer

Procedure (KBr Pellet Method):

Sample Preparation: Grind a small amount (1-2 mg) of Ethylhexyl triazone with

approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form

a thin, transparent pellet.

Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and record a

background spectrum.

Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and

record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and correlate them with the

functional groups present in Ethylhexyl triazone.

Mass Spectrometry (MS)
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Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides information about the molecular weight and elemental

composition of a compound and can be used to elucidate its structure through fragmentation

analysis.

Spectral Data
The mass spectrum of Ethylhexyl triazone is expected to show a prominent molecular ion

peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight.

Parameter Theoretical Value Reference(s)

Molecular Weight 823.07 g/mol [2]

Exact Mass 822.50438385 Da [2]

Fragmentation Pattern: Due to its complex structure, the fragmentation of Ethylhexyl triazone
in the mass spectrometer is expected to be intricate. Potential fragmentation pathways include

the cleavage of the ester groups, loss of the ethylhexyl chains, and fragmentation of the

triazine ring. Analysis of these fragment ions can provide valuable structural information.

Experimental Protocol
Objective: To determine the molecular weight and study the fragmentation pattern of

Ethylhexyl triazone.

Materials:

Ethylhexyl triazone standard (≥98% purity)

HPLC-grade methanol or acetonitrile

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure (ESI-MS):

Sample Preparation: Prepare a dilute solution of Ethylhexyl triazone (e.g., 1-10 µg/mL) in a

suitable solvent like methanol or acetonitrile.
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Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's

instructions. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying

gas temperature) to optimal values for the analyte.

Sample Infusion: Introduce the sample solution into the mass spectrometer via direct

infusion or through a liquid chromatography (LC) system.

Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 100-

1000).

Data Analysis: Identify the molecular ion peak and any significant fragment ions. High-

resolution mass spectrometry (HRMS) can be used to determine the elemental composition

of the parent and fragment ions.

Visualizations
Chemical Structure
Caption: Chemical structure of Ethylhexyl triazone.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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